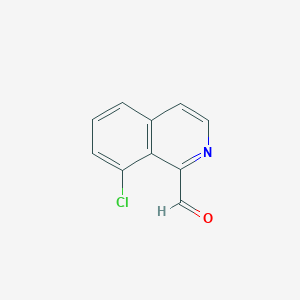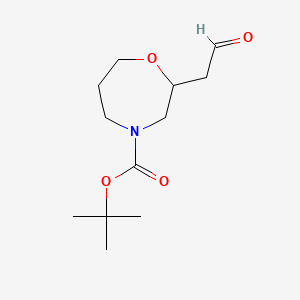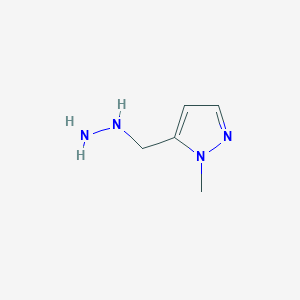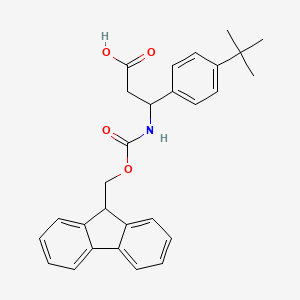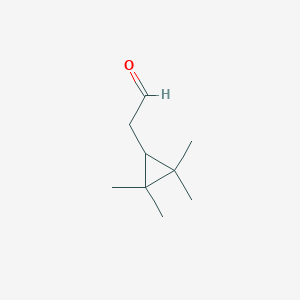
2,2,3,3-Tetramethylcyclopropaneacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and an acetaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane with a formylating agent under controlled conditions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid.
Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropyl ring may also influence the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: An analog with a carboxylic acid group instead of an aldehyde group.
2,2,3,3-Tetramethylcyclopropylmethanol: An analog with a hydroxyl group instead of an aldehyde group.
2,2,3,3-Tetramethylcyclopropylamine: An analog with an amine group instead of an aldehyde group.
Uniqueness
2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde is unique due to the presence of both a highly strained cyclopropyl ring and a reactive aldehyde group
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8(2)7(5-6-10)9(8,3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
WWIGWWRNURLVQY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)CC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


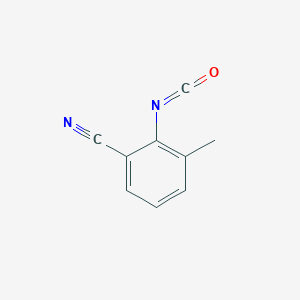
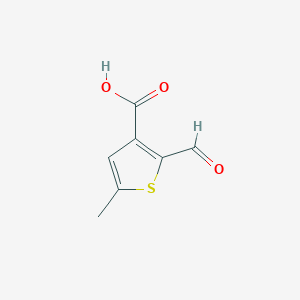
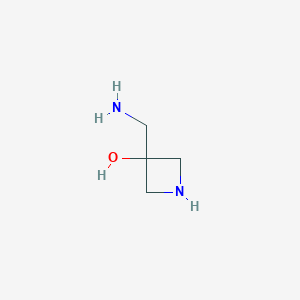
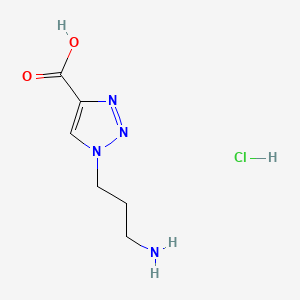
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
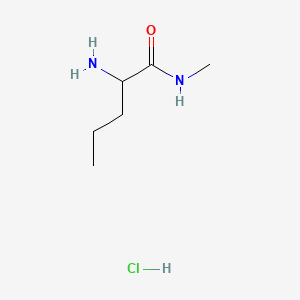
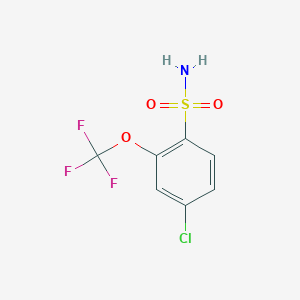
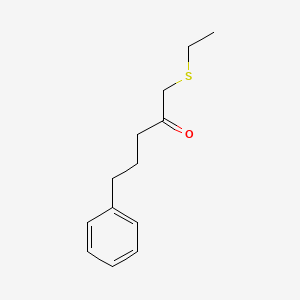
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
